molecular formula C13H16BrN3O4 B13864417 Ethyl 1-(3-bromo-5-nitropyridin-2-yl)piperidine-4-carboxylate

Ethyl 1-(3-bromo-5-nitropyridin-2-yl)piperidine-4-carboxylate

Cat. No.: B13864417
M. Wt: 358.19 g/mol
InChI Key: AUPNWDCNKOGQAK-UHFFFAOYSA-N
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Description

Ethyl 1-(3-bromo-5-nitropyridin-2-yl)piperidine-4-carboxylate is a complex organic compound that features a piperidine ring substituted with a brominated nitropyridine moiety and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-bromo-5-nitropyridin-2-yl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common method starts with the bromination of 2-nitropyridine, followed by the introduction of the piperidine ring through nucleophilic substitution. The final step involves esterification to introduce the ethyl ester group. Reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Industrial methods also focus on optimizing reaction conditions to minimize by-products and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-bromo-5-nitropyridin-2-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction, and bases like sodium hydroxide for hydrolysis. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while hydrolysis of the ester group produces a carboxylic acid .

Scientific Research Applications

Ethyl 1-(3-bromo-5-nitropyridin-2-yl)piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 1-(3-bromo-5-nitropyridin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can form covalent bonds with nucleophilic sites in biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(3-bromo-5-nitropyridin-2-yl)piperidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and nitro groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C13H16BrN3O4

Molecular Weight

358.19 g/mol

IUPAC Name

ethyl 1-(3-bromo-5-nitropyridin-2-yl)piperidine-4-carboxylate

InChI

InChI=1S/C13H16BrN3O4/c1-2-21-13(18)9-3-5-16(6-4-9)12-11(14)7-10(8-15-12)17(19)20/h7-9H,2-6H2,1H3

InChI Key

AUPNWDCNKOGQAK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C(C=C(C=N2)[N+](=O)[O-])Br

Origin of Product

United States

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